4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine, also known as DTTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
Research has shown that certain pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer activity. For instance, a study by Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-ones and found that these compounds displayed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. This indicates the potential of similar compounds, such as 4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine, in cancer treatment research (Abdellatif, K. R. A., Abdelall, E. K. A., Abdelgawad, M., Ahmed, R., & Bakr, R., 2014).
Antimicrobial Activity
Pyrazolo[1,5-a]pyrazine derivatives have also been explored for their antimicrobial properties. Zaki et al. (2016) described the synthesis of pyrazolo[1,5-a]pyrimidines and found that these compounds exhibited adequate inhibitory efficiency against both gram-positive and gram-negative bacteria (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).
Anti-Inflammatory and Analgesic Activities
The pyrazolo[1,5-a]pyrazine structure is also associated with anti-inflammatory and analgesic properties. For example, research conducted by Menozzi et al. (1992) on 4H-thieno[3,4-c]pyrazole derivatives, which are structurally related, revealed significant analgesic, anti-inflammatory, and antipyretic activities in animal models (Menozzi, G., Mosti, L., Schenone, P., D'Amico, M., Filippelli, A., & Rossi, F., 1992).
Application in Photovoltaic Devices
In the field of materials science, thieno[3,4-b]pyrazine-based monomers have been used to synthesize copolymers for application in photovoltaic devices. A study by Zhou et al. (2010) demonstrated the use of such monomers in creating donor-acceptor copolymers, indicating potential applications in energy and electronics (Zhou, E., Cong, J., Yamakawa, S., Wei, Q., Nakamura, M., Tajima, K., Yang, C., & Hashimoto, K., 2010).
Mechanism of Action
Target of Action
Compounds similar to “4-[(2,5-Dimethylbenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine” often target enzymes or receptors in the body. For example, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system .
Mode of Action
These compounds typically interact with their targets by binding to the active site, thereby inhibiting the function of the enzyme or receptor. The exact interaction would depend on the specific structure of the compound and the target .
Biochemical Pathways
The inhibition of enzymes or receptors can affect various biochemical pathways. For instance, inhibition of AChE can disrupt the normal transmission of nerve impulses, leading to various physiological effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. For example, inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .
properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S/c1-16(2)19-7-9-20(10-8-19)22-14-23-24(25-11-12-27(23)26-22)28-15-21-13-17(3)5-6-18(21)4/h5-14,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQNPTJAOGWSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.